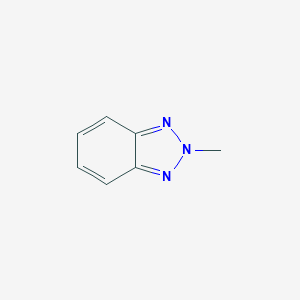

2-Methylbenzotriazole

Vue d'ensemble

Description

2-Methylbenzotriazole is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various benzothiazole derivatives, which are structurally related to benzotriazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds, including their derivatives, have been studied for various applications, such as in the synthesis of antitumor agents, fluorescent materials, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives is a topic of interest in several papers. A metal-free process for synthesizing 2-aminobenzothiazoles from cyclohexanones and thioureas using catalytic iodine and molecular oxygen has been developed, providing a sustainable approach to these compounds . Another paper describes the synthesis of 2-aminobenzothiazoles through cascade reactions of isothiocyanatobenzenes with amines, using iodine as a catalyst and oxygen as an oxidant . Additionally, a method for synthesizing 2-methylenebenzothiazoles from benzothiazole salts and 4-hydroxycoumarins under mechanochemical conditions without catalysts or solvents has been reported . These methods highlight the diverse synthetic routes available for benzothiazole derivatives, which could potentially be applied to the synthesis of 2-methylbenzotriazole analogs.

Molecular Structure Analysis

The molecular structures of various benzothiazole derivatives have been determined using X-ray diffraction. For instance, the structure of 2-amino-6-methylbenzothiazole and its metal complexes with Ag(I) and Cu(II) have been elucidated, revealing the coordination environment of the metal ions and the role of non-covalent interactions in stabilizing the molecular structure . Similarly, the structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate has been determined, showing the arrangement of the heterocyclic ring system and the participation of the sulfur atom in molecular π-bonding .

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives is explored in several studies. For example, the synthesis of 2-aroylbenzothiazoles through a redox condensation reaction involving o-halonitrobenzenes, acetophenones, and elemental sulfur has been described, showcasing the role of sulfur as a nucleophile and redox agent . The interaction of benzothiazole derivatives with diiodine has been studied, leading to the formation of charge-transfer complexes and providing insights into the mechanism of action of antithyroid drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are discussed in the context of their potential applications. The luminescent properties of 2-methylenebenzothiazoles indicate their potential use as fluorescent materials . The antimicrobial, antioxidant, and enzyme inhibition activities of 2-amino-6-methylbenzothiazole and its metal complexes have been investigated, demonstrating the biological relevance of these compounds . Additionally, the analysis of 2-amino-4-methylbenzothiazole by HPLC has been developed, providing a method for the quantitative analysis of this compound .

Applications De Recherche Scientifique

-

Corrosion Inhibition

- Application: 2-Methylbenzotriazole is widely used to prevent the corrosion of many metals in acidic and saline aqueous solutions .

- Method: It’s added in small quantities (2-10 ppm) to various industrial applications and consumer products .

- Results: It effectively prolongs the lifespan of metal components in various products, including aircraft deicing fluid, car antifreeze, dishwashing detergent, metal waxes, lacquers, lubricants, hydraulic fluid, milk processing, and fire-fighting foams .

-

Medicinal Chemistry

- Application: Benzotriazole derivatives, including 2-Methylbenzotriazole, have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

- Method: The large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .

- Results: Such diverse non-covalent interactions endow benzotriazole derivatives with a broad spectrum of biological properties .

-

Material Sciences

-

Photography

-

Pharmaceutical Chemistry

- Application: Benzotriazole derivatives, including 2-Methylbenzotriazole, have shown potential in various biological applications such as antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, anti-HIV, anti-Parkinson, and anti-diabetic activities .

- Method: The large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .

- Results: Such diverse non-covalent interactions endow benzotriazole derivatives with a broad spectrum of biological properties .

-

Electronics

-

Dishwasher Detergents

-

Deicing/Anti-icing Fluids

-

UV Stabilizers in Plastics

Safety And Hazards

Propriétés

IUPAC Name |

2-methylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-10-8-6-4-2-3-5-7(6)9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWORFEDVDWBHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168031 | |

| Record name | 2H-Benzotriazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbenzotriazole | |

CAS RN |

16584-00-2 | |

| Record name | 2H-Benzotriazole, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016584002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzotriazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLBENZOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVC67ET4QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

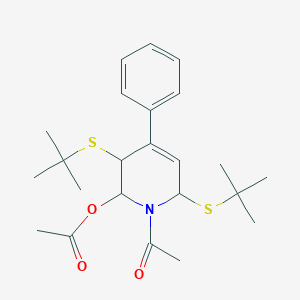

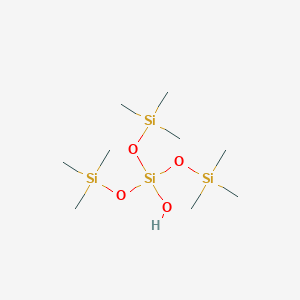

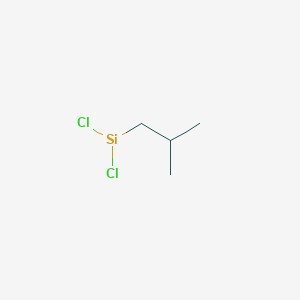

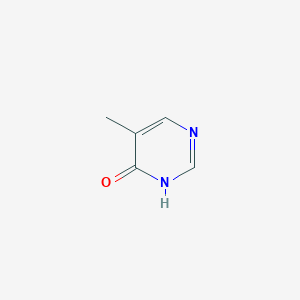

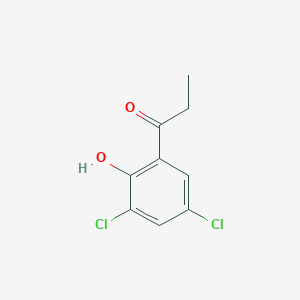

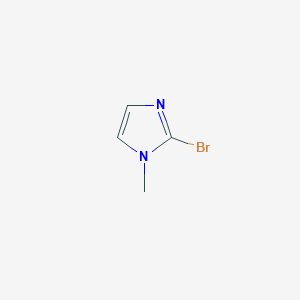

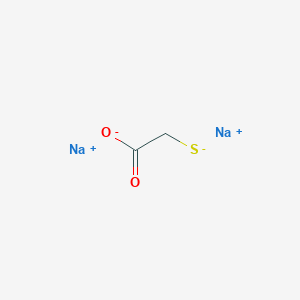

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

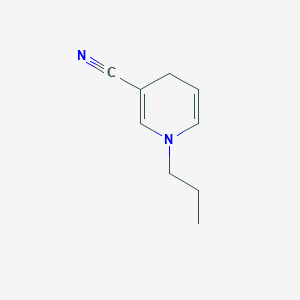

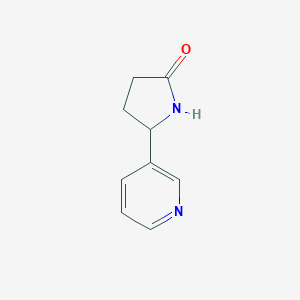

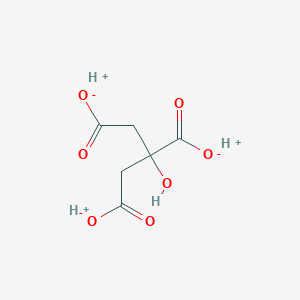

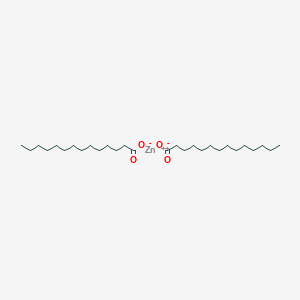

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)

![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)